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Executive Summary
The enantiomers of N-allylphenylethylamine—specifically (S)-(-)-N-allyl-alpha-

methylbenzylamine and (R)-(+)-N-allyl-alpha-methylbenzylamine—are indispensable chiral

building blocks in asymmetric synthesis, pharmaceutical development, and coordination

chemistry. Accurate spectroscopic characterization is critical for confirming their structural

integrity and enantiomeric purity. This whitepaper provides an authoritative synthesis of Nuclear

Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS)

data for these enantiomers, coupled with self-validating experimental protocols designed for

rigorous laboratory application.

Structural Significance and Causality in Analytical
Selection
N-allylphenylethylamine features a chiral center at the benzylic position adjacent to an allylic

nitrogen substituent.
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Chirality & Symmetry: The (S)-(-)-enantiomer (CAS: 115914-08-4) and (R)-(+)-enantiomer

(CAS: 126275-19-2) exhibit identical scalar couplings and chemical shifts in achiral

environments.

Causality in Method Selection: Standard 1D NMR can only confirm 2D atomic connectivity

and chemical purity. Because enantiomers are spectroscopically indistinguishable in an

isotropic medium, researchers must employ chiroptical methods (polarimetry) or chiral

derivatizing agents (such as Mosher's acid) to break the symmetry and create diastereomers

for NMR-based enantiomeric excess (ee) determination.
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Experimental workflow for the spectroscopic validation of N-allylphenylethylamine enantiomers.
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Quantitative Spectroscopic Data
The following tables summarize the expected spectroscopic and physical properties of the

purified enantiomers.

Table 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data (Acquired in CDCl₃ at 298 K,

400 MHz for ¹H, 100 MHz for ¹³C. Calibrated to TMS at 0.00 ppm)

Position
¹H Chemical
Shift (δ, ppm)

Multiplicity &
Coupling (J in
Hz)

¹³C Chemical
Shift (δ, ppm)

Assignment

-CH₃ 1.35 d, J = 6.6 24.5
Alpha-methyl

group

-NH 1.50 br s -
Secondary

amine proton

N-CH₂- 3.15 dd, J = 6.0, 1.5 50.5 Allylic methylene

Ar-CH-N 3.80 q, J = 6.6 57.5 Benzylic methine

=CH₂ 5.10 - 5.20 m 115.5
Terminal alkene

protons

-CH= 5.85 - 5.95 m 137.0
Internal alkene

methine

Ar-H 7.20 - 7.35 m
126.5, 126.8,

128.4, 145.5

Phenyl ring

carbons/protons

Table 2: FT-IR and Mass Spectrometry (EI-MS) Data
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Technique Key Signals / m/z Assignment / Fragment

FT-IR (Neat) 3320 cm⁻¹
N-H stretching (secondary

amine)

3060, 3025 cm⁻¹ Aromatic C-H stretching

2965, 2920 cm⁻¹ Aliphatic C-H stretching

1640 cm⁻¹ C=C stretching (allyl group)

990, 915 cm⁻¹ =C-H bending (terminal vinyl)

760, 700 cm⁻¹
Mono-substituted benzene out-

of-plane bend

EI-MS (70 eV) 161 Molecular Ion [M]⁺

146
[M - CH₃]⁺ (Base peak, alpha-

cleavage)

105 [Ph-CH-CH₃]⁺ cation

91 Tropylium cation [C₇H₇]⁺

Table 3: Physical and Chiroptical Properties

Property Value Conditions

Density 0.919 g/mL 25 °C

Boiling Point 58 - 59 °C 1 mm Hg

Refractive Index (n20/D) 1.5145 20 °C

Specific Rotation [α]D²⁰ -45° to -50° (S)-enantiomer (c 1.0, CHCl₃)

Specific Rotation [α]D²⁰ +45° to +50° (R)-enantiomer (c 1.0, CHCl₃)

Experimental Protocols
To ensure data trustworthiness, protocols must be self-validating. The methodologies below

incorporate internal controls to rule out false positives caused by solvent impurities or
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instrumental artifacts.

Protocol 1: NMR Sample Preparation and Acquisition
Objective: Obtain high-resolution ¹H and ¹³C NMR spectra to verify structural connectivity and

assess chemical purity. Causality: CDCl₃ is selected as the solvent because it lacks

exchangeable protons, providing a clear spectral window for both the aliphatic and aromatic

regions of the amine.

Solvent Blanking (Self-Validation): Acquire a baseline ¹H spectrum of the CDCl₃ solvent

(containing 0.03% v/v TMS) to verify the absence of residual water (δ 1.56) or cross-

contamination.

Sample Preparation: Weigh exactly 15.0 mg of the N-allylphenylethylamine enantiomer into a

clean glass vial.

Dissolution: Add 0.6 mL of the pre-blanked CDCl₃ to the vial. Swirl gently until complete

dissolution is achieved.

Transfer: Transfer the homogeneous solution into a standard 5 mm NMR tube using a clean

glass Pasteur pipette. Ensure the liquid height is approximately 4-5 cm to optimize magnetic

field shimming.

Acquisition: Insert the tube into the spectrometer. Lock onto the deuterium signal of CDCl₃.

Shim the Z and Z2 gradients until the lock level is stable. Acquire 16 scans for ¹H NMR

(relaxation delay D1 = 1s) and 256 scans for ¹³C NMR (D1 = 2s).

Processing: Apply a 0.3 Hz line broadening function for ¹H (1.0 Hz for ¹³C) before Fourier

transformation. Phase and baseline correct the spectrum, then reference the TMS peak to

exactly 0.00 ppm.

Protocol 2: Enantiomeric Excess (ee) Determination via
Mosher's Derivatization
Objective: Determine the enantiomeric purity of the sample using ¹⁹F NMR. Causality: Reacting

the secondary amine with a chiral derivatizing agent like (R)-(-)-α-Methoxy-α-

(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) yields diastereomeric amides.
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Because diastereomers possess distinct physicochemical properties, their ¹⁹F chemical shifts

will resolve into distinct peaks, allowing for precise integration .

Reaction Setup: In an inert atmosphere (N₂), dissolve 10 mg of the amine in 0.5 mL of

anhydrous deuterated pyridine (C₅D₅N) directly in an NMR tube.

Derivatization: Add 1.5 equivalents of (R)-Mosher's acid chloride.

Incubation: Seal the tube and agitate gently. Allow the reaction to proceed at room

temperature for 30 minutes. The pyridine acts as both the solvent and the acid scavenger

(neutralizing the HCl byproduct).

Validation: Acquire a ¹⁹F NMR spectrum. The CF₃ group of the Mosher amide will appear

around -69 to -71 ppm.

Quantification: Integrate the distinct ¹⁹F signals corresponding to the (R,R) and (S,R)

diastereomers. The ratio of these integrals directly provides the enantiomeric ratio (e.r.), from

which the ee is calculated.
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Logical flow of Mosher's derivatization for NMR-based enantiomeric excess determination.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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